molecular formula C9H17N3O B13300891 3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol

3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol

Cat. No.: B13300891
M. Wt: 183.25 g/mol
InChI Key: ACYDEOHHFYTNQX-UHFFFAOYSA-N
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Description

3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as copper chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

    Medicine: Pyrazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol and 1-methylpyrazole-4-boronic acid pinacol ester. These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-[1-(1-methylpyrazol-4-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-8(10-4-3-5-13)9-6-11-12(2)7-9/h6-8,10,13H,3-5H2,1-2H3

InChI Key

ACYDEOHHFYTNQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NCCCO

Origin of Product

United States

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